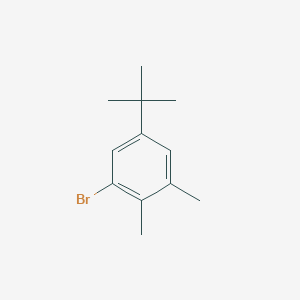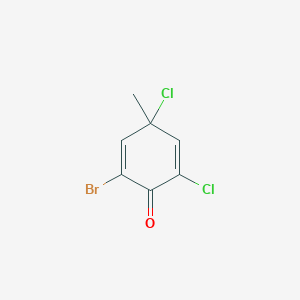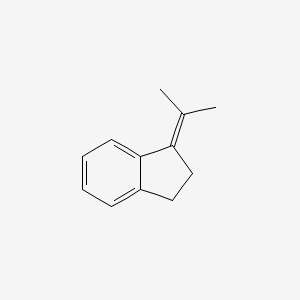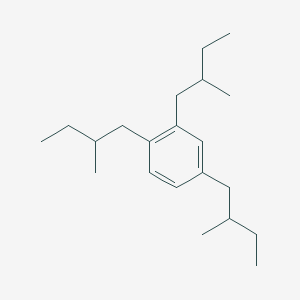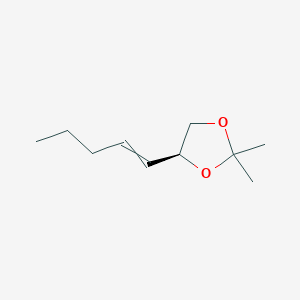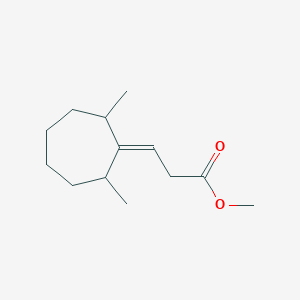![molecular formula C17H19NO3 B14586304 1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- CAS No. 61579-84-8](/img/structure/B14586304.png)
1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the appropriate substituted phenylhydrazine and ketone to introduce the 4,4-dimethyl-2-oxocyclopentyl and 5-methoxy groups.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, influencing cellular pathways and processes. The exact mechanism would depend on the specific biological activity being studied, such as inhibition of enzymes or interaction with DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole, 1,2-dimethyl-
- 1H-Indole, 2,3-dihydro-1,2-dimethyl-
- 1H-Indole, 4-methyl-
Uniqueness
1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity due to the presence of the 4,4-dimethyl-2-oxocyclopentyl and 5-methoxy groups .
Eigenschaften
CAS-Nummer |
61579-84-8 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-(5-methoxyindole-1-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H19NO3/c1-17(2)9-13(15(19)10-17)16(20)18-7-6-11-8-12(21-3)4-5-14(11)18/h4-8,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
ULNVQBXLSYQEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C1)C(=O)N2C=CC3=C2C=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


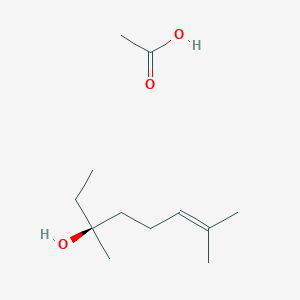
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
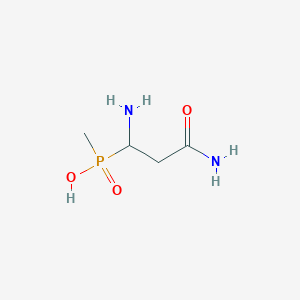
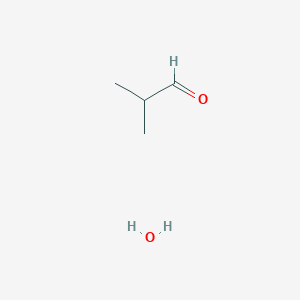
methyl}oxophosphanium](/img/structure/B14586250.png)
